2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Studies have explored the synthesis of pyrimidinones, oxazinones, and their derivatives fused with thiophene rings, showing antimicrobial properties against bacteria and fungi. These compounds have been synthesized using various starting materials, such as citrazinic acid, and demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with specific compounds designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research indicates the potential of structurally similar compounds for development as diagnostic tools in medical imaging (Dollé et al., 2008).
Synthesis for Biological Activities
The synthesis and biological evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity. These compounds, after being treated with various reagents, displayed strong anticancer effects on several human cancer cell lines, demonstrating the significance of chemical synthesis in developing new therapeutic agents (Hafez & El-Gazzar, 2017).
Properties
CAS No. |
892266-15-8 |
---|---|
Molecular Formula |
C23H20ClN3O4S |
Molecular Weight |
469.94 |
IUPAC Name |
2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-13-14(2)32-22-20(13)21(29)27(17-9-7-15(24)8-10-17)23(30)26(22)12-19(28)25-16-5-4-6-18(11-16)31-3/h4-11H,12H2,1-3H3,(H,25,28) |
InChI Key |
JNCDPLBHXZKVSE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl)C |
solubility |
not available |
Origin of Product |
United States |
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